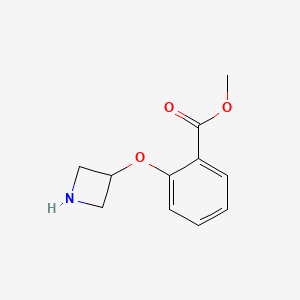

Methyl 2-(azetidin-3-yloxy)benzoate

説明

Structure

3D Structure

特性

IUPAC Name |

methyl 2-(azetidin-3-yloxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-14-11(13)9-4-2-3-5-10(9)15-8-6-12-7-8/h2-5,8,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWYRQHRHXSXFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696428 | |

| Record name | Methyl 2-[(azetidin-3-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220038-61-8 | |

| Record name | Methyl 2-[(azetidin-3-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(azetidin-3-yloxy)benzoate: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Foreword

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates.[1][2] This guide provides a comprehensive technical overview of a promising, yet under-documented building block: Methyl 2-(azetidin-3-yloxy)benzoate. As a Senior Application Scientist, my objective is to present a document that is not only scientifically rigorous but also practical for researchers in the field. This guide delves into the chemical structure, properties, and a proposed synthetic pathway for this compound, offering insights grounded in established chemical principles.

Chemical Identity and Structure

Methyl 2-(azetidin-3-yloxy)benzoate is a bifunctional molecule incorporating a methyl benzoate moiety linked to an azetidine ring via an ether linkage. This unique combination of a rigid, saturated heterocycle and an aromatic ester presents a versatile scaffold for the synthesis of novel chemical entities with potential therapeutic applications.

Molecular Structure:

Caption: 2D Chemical Structure of Methyl 2-(azetidin-3-yloxy)benzoate

Structural Features:

-

Azetidine Ring: A four-membered saturated nitrogen-containing heterocycle. The inherent ring strain of the azetidine moiety can influence its reactivity and conformational preferences.

-

Ether Linkage: Connects the azetidine ring at the 3-position to the benzoate group. This linkage provides a degree of flexibility.

-

Methyl Benzoate Group: An aromatic ester that can participate in various chemical transformations, including hydrolysis, amidation, and electrophilic aromatic substitution.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Methyl 2-(azetidin-3-yloxy)benzoate is crucial for its application in synthesis and drug design. The following table summarizes key known and estimated properties.

| Property | Value | Source/Method |

| CAS Number | 1220038-61-8 | Commercial Supplier |

| Molecular Formula | C₁₁H₁₃NO₃ | Calculated |

| Molecular Weight | 207.23 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents (Predicted) | N/A |

| pKa | Basic pKa of the azetidine nitrogen is estimated to be around 8-9. | Estimation based on similar structures |

| LogP | 1.5 - 2.5 (Predicted) | Estimation based on structure |

| Storage | 2-8°C, desiccated, in the dark | Commercial Supplier |

Proposed Synthesis and Purification

Proposed Synthetic Scheme:

Caption: Proposed synthetic workflow for Methyl 2-(azetidin-3-yloxy)benzoate.

Step 1: Williamson Ether Synthesis

This step involves the nucleophilic substitution of a leaving group on the azetidine ring by the phenoxide of methyl 2-hydroxybenzoate. To prevent N-alkylation of the azetidine, it is crucial to use an N-protected azetidine derivative, such as 1-Boc-3-iodoazetidine or 1-Boc-3-tosyloxyazetidine.

Experimental Protocol:

-

Preparation of the Nucleophile: To a solution of methyl 2-hydroxybenzoate (1.0 eq.) in a suitable aprotic polar solvent (e.g., anhydrous DMF or acetonitrile) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.

-

Nucleophilic Substitution: To the solution of the sodium phenoxide, add a solution of 1-Boc-3-iodoazetidine (1.0 eq.) in the same solvent dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product, Methyl 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoate, by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: N-Boc Deprotection

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free secondary amine of the azetidine ring.

Experimental Protocol:

-

Deprotection Reaction: Dissolve the purified Methyl 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, dropwise at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

-

Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product may be obtained as a salt (e.g., trifluoroacetate or hydrochloride). To obtain the free base, dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of 8-9. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, Methyl 2-(azetidin-3-yloxy)benzoate.

Spectroscopic and Chromatographic Characterization (Predicted)

The following are predicted spectroscopic and chromatographic characteristics for Methyl 2-(azetidin-3-yloxy)benzoate, based on its structure and data from analogous compounds.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.8-7.9 (dd, 1H): Aromatic proton ortho to the ester group.

-

δ 7.4-7.5 (m, 1H): Aromatic proton para to the ester group.

-

δ 6.9-7.1 (m, 2H): Aromatic protons ortho and para to the ether linkage.

-

δ 4.9-5.1 (m, 1H): Azetidine C3-H proton.

-

δ 4.0-4.2 (m, 2H): Azetidine C2/C4-H protons (axial).

-

δ 3.8-4.0 (m, 2H): Azetidine C2/C4-H protons (equatorial).

-

δ 3.9 (s, 3H): Methyl ester protons.

-

δ 2.0-2.5 (br s, 1H): Azetidine N-H proton.

¹³C NMR (100 MHz, CDCl₃):

-

δ 166-168: Ester carbonyl carbon.

-

δ 155-157: Aromatic carbon attached to the ether oxygen.

-

δ 133-135: Aromatic C-H para to the ester.

-

δ 131-133: Aromatic C-H ortho to the ester.

-

δ 120-122: Aromatic carbon ipso to the ester.

-

δ 118-120: Aromatic C-H para to the ether.

-

δ 113-115: Aromatic C-H ortho to the ether.

-

δ 70-75: Azetidine C3 carbon.

-

δ 52-54: Methyl ester carbon.

-

δ 50-53: Azetidine C2/C4 carbons.

Infrared (IR) Spectroscopy (ATR):

-

3300-3400 cm⁻¹ (br): N-H stretching of the secondary amine.

-

3000-3100 cm⁻¹: Aromatic C-H stretching.

-

2850-3000 cm⁻¹: Aliphatic C-H stretching.

-

~1720 cm⁻¹ (s): C=O stretching of the ester.

-

~1600, 1480 cm⁻¹: Aromatic C=C stretching.

-

~1250 cm⁻¹ (s): Aryl-O-C stretching of the ether.

Mass Spectrometry (ESI+):

-

[M+H]⁺: m/z = 208.0968 (calculated for C₁₁H₁₄NO₃⁺).

Chemical Reactivity and Applications in Drug Discovery

The bifunctional nature of Methyl 2-(azetidin-3-yloxy)benzoate makes it a valuable building block for creating diverse molecular libraries for drug discovery.

Caption: Reactivity map of Methyl 2-(azetidin-3-yloxy)benzoate.

Reactivity at the Azetidine Nitrogen:

-

N-Alkylation, N-Acylation, and N-Arylation: The secondary amine of the azetidine ring can readily undergo these reactions to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships (SAR).

-

Reductive Amination: The azetidine nitrogen can participate in reductive amination with aldehydes and ketones to form more complex structures.

Reactivity at the Methyl Ester:

-

Amidation: The ester can be converted to an amide by reaction with primary or secondary amines, a common transformation in medicinal chemistry to modulate solubility and hydrogen bonding capacity.

-

Hydrolysis: Saponification of the ester to the corresponding carboxylic acid provides a handle for further functionalization, such as amide bond formation or conversion to other functional groups.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, offering another point of diversification.

The incorporation of the 3-oxy-azetidine moiety can serve as a bioisostere for other functional groups, potentially improving metabolic stability and cell permeability of a lead compound.

Conclusion

Methyl 2-(azetidin-3-yloxy)benzoate is a promising and versatile building block for drug discovery and development. While detailed experimental data for this specific compound is not widely published, this guide provides a scientifically grounded framework for its synthesis, purification, and characterization. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted physicochemical and spectroscopic data offer a valuable starting point for researchers working with this molecule. The diverse reactivity of its two key functional groups opens up numerous avenues for the creation of novel and complex molecules with the potential for significant therapeutic impact.

References

- BLD Pharm. Methyl 2-(azetidin-3-yloxy)benzoate.

- Zhang, W., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5972-5977.

- Carreira, E. M., & Kulesza, A. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(10), 3864–3868.

- Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 124-163.

- Singh, G. S. (2015). Recent progress in the synthesis and chemistry of azetidines. Tetrahedron, 71(44), 8359-8395.

- Burmistrov, V. V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Ataman Kimya. METHYL 2-HYDROXYBENZOATE.

- Yeast Metabolome Database.

- ACS Publications. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.

- Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097-1099.

Sources

The Strategic Role of Methyl 2-(azetidin-3-yloxy)benzoate in Modern Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Abstract

The azetidine scaffold has cemented its status as a privileged structural motif in contemporary drug discovery, prized for its ability to confer advantageous physicochemical properties and novel three-dimensional exit vectors for molecular exploration. Within this important class of saturated heterocycles, Methyl 2-(azetidin-3-yloxy)benzoate emerges as a versatile and strategically significant building block. While not extensively characterized as a final drug entity, its unique structural arrangement offers a valuable platform for the synthesis of a diverse array of more complex and potent therapeutic agents. This in-depth technical guide provides a comprehensive analysis of Methyl 2-(azetidin-3-yloxy)benzoate, detailing its synthesis, exploring its potential roles in medicinal chemistry based on the bioactivities of related analogues, and positing its application in the generation of novel chemical entities. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Ascendancy of the Azetidine Scaffold in Drug Design

The four-membered saturated nitrogen heterocycle, azetidine, has witnessed a surge in interest within the medicinal chemistry community.[1][2] Its incorporation into molecular architectures can lead to marked improvements in key drug-like properties, including metabolic stability, aqueous solubility, and membrane permeability. The inherent ring strain of the azetidine nucleus imparts a degree of conformational rigidity, which can be exploited to optimize ligand-receptor interactions and enhance binding affinity.[3] Furthermore, the non-planar geometry of the azetidine ring provides access to unexplored chemical space, a critical advantage in the pursuit of novel intellectual property and differentiated drug candidates.

Methyl 2-(azetidin-3-yloxy)benzoate (Figure 1) represents a particularly intriguing derivative. This compound marries the desirable features of the azetidine core with a benzoate moiety, presenting multiple points for synthetic diversification. The secondary amine of the azetidine ring, the ester functionality, and the aromatic ring all serve as handles for the introduction of additional pharmacophoric elements. This guide will illuminate the synthetic pathways to this key intermediate and explore its potential as a cornerstone for the development of innovative therapeutics.

Figure 1: Chemical Structure of Methyl 2-(azetidin-3-yloxy)benzoate Caption: The structure highlights the key components: the azetidine ring, the ether linkage at the 3-position, and the methyl benzoate group.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Methyl 2-(azetidin-3-yloxy)benzoate is paramount for its effective application in synthetic and medicinal chemistry programs.

| Property | Value | Source |

| CAS Number | 1220038-61-8 | [Vendor Data] |

| Molecular Formula | C₁₁H₁₃NO₃ | [Vendor Data] |

| Molecular Weight | 207.23 g/mol | [Vendor Data] |

| SMILES | O=C(OC)C1=CC=CC=C1OC2CNC2 | [Vendor Data] |

| Predicted LogP | 1.3 (ACD/Labs) | |

| Predicted pKa (amine) | 9.5 (ChemAxon) |

Synthesis of Methyl 2-(azetidin-3-yloxy)benzoate: A Plausible Synthetic Approach

The proposed synthesis commences with the readily available N-Boc-3-hydroxyazetidine, which serves as the foundational building block for the introduction of the aryloxy moiety.

Experimental Protocol: Proposed Synthesis of Methyl 2-(azetidin-3-yloxy)benzoate

Step 1: N-Boc-3-hydroxyazetidine Synthesis

N-Boc-3-hydroxyazetidine can be synthesized from 1-diphenylmethyl-3-hydroxyazetidine via catalytic hydrogenation to remove the diphenylmethyl protecting group, followed by protection of the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O).[7]

Step 2: Williamson Ether Synthesis

-

Deprotonation of N-Boc-3-hydroxyazetidine: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), is added a strong base, typically sodium hydride (NaH, 1.1 eq.), at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes to allow for the formation of the corresponding alkoxide. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing side reactions.[8]

-

Nucleophilic Substitution: To the solution of the in situ generated alkoxide, a solution of methyl 2-fluorobenzoate or methyl 2-bromobenzoate (1.2 eq.) in the same solvent is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The use of an aryl fluoride or bromide is predicated on facilitating a nucleophilic aromatic substitution (SNAr) reaction, with the electron-withdrawing ester group activating the aromatic ring towards nucleophilic attack.

-

Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford N-Boc-protected Methyl 2-(azetidin-3-yloxy)benzoate.

Step 3: Deprotection of the Azetidine Nitrogen

The N-Boc protecting group is removed under acidic conditions. The N-Boc protected intermediate is dissolved in a suitable solvent, such as dichloromethane (DCM) or 1,4-dioxane, and treated with a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. The reaction is stirred at room temperature for 1-4 hours until the deprotection is complete, as monitored by TLC or LC-MS. The solvent and excess acid are removed under reduced pressure to yield the desired Methyl 2-(azetidin-3-yloxy)benzoate, typically as a salt (e.g., hydrochloride or trifluoroacetate).

Figure 2: Proposed synthetic workflow for Methyl 2-(azetidin-3-yloxy)benzoate.

Role in Medicinal Chemistry: A Scaffold for Innovation

Given the limited publicly available data on the specific biological activity of Methyl 2-(azetidin-3-yloxy)benzoate, its primary role in medicinal chemistry is best understood as a versatile intermediate and a foundational scaffold for the construction of more elaborate and biologically active molecules. The inherent structural features of this compound provide a strategic starting point for diversification and lead optimization campaigns.

4.1. The Azetidin-3-yloxy Moiety as a Pharmacophore

The 3-oxy-substituted azetidine motif is a recurring feature in a variety of biologically active compounds. This substructure can act as a rigidified analogue of more flexible acyclic ethers or as a bioisosteric replacement for other cyclic systems. The ether linkage provides a stable connection to aromatic or heteroaromatic systems, while the azetidine ring itself can engage in crucial interactions with biological targets.

Derivatives of 3-substituted azetidines have demonstrated a broad spectrum of pharmacological activities, including roles as triple reuptake inhibitors, kinase inhibitors, and antibacterial agents.[1][9] The conformational constraint imposed by the azetidine ring can pre-organize appended functional groups into a bioactive conformation, thereby enhancing potency and selectivity.

4.2. Potential Therapeutic Applications and Structure-Activity Relationships (SAR)

Based on the known biological activities of structurally related azetidine derivatives, we can hypothesize potential therapeutic avenues for compounds derived from Methyl 2-(azetidin-3-yloxy)benzoate.

-

Kinase Inhibition: The azetidine scaffold is present in several approved and investigational kinase inhibitors.[1] The secondary amine of Methyl 2-(azetidin-3-yloxy)benzoate provides a convenient attachment point for moieties that can interact with the hinge region of kinase active sites. The benzoate portion can be further functionalized to occupy hydrophobic pockets and enhance binding affinity. A hypothetical SAR exploration could involve:

-

N-substitution of the azetidine: Introduction of various substituted aryl, heteroaryl, or alkyl groups to probe interactions with the solvent-exposed region of the kinase.

-

Modification of the benzoate ring: Installation of electron-donating or electron-withdrawing groups to modulate electronic properties and explore additional binding interactions.

-

Ester to amide conversion: Transformation of the methyl ester to a series of amides to introduce hydrogen bond donors and acceptors.

-

-

GPCR Ligands: The rigid nature of the azetidine ring makes it an attractive scaffold for the design of G-protein coupled receptor (GPCR) ligands, where precise positioning of pharmacophoric elements is critical for activity. The core structure of Methyl 2-(azetidin-3-yloxy)benzoate can be elaborated to present functional groups that mimic the interactions of endogenous ligands.

-

Antibacterial Agents: Azetidine-containing compounds have shown promise as antibacterial agents.[10] The unique three-dimensional shape of this scaffold can be exploited to design molecules that inhibit novel bacterial targets, potentially overcoming existing resistance mechanisms.

Figure 3: Key diversification points for medicinal chemistry exploration.

Future Perspectives and Conclusion

Methyl 2-(azetidin-3-yloxy)benzoate stands as a testament to the strategic importance of well-designed building blocks in modern drug discovery. While direct biological data for this specific molecule remains elusive in the public domain, its structural attributes and the established biological relevance of the azetidine scaffold strongly suggest its utility as a valuable intermediate.

Future research efforts focused on the elaboration of this core structure are likely to yield novel compounds with significant therapeutic potential. The exploration of diverse substitutions on the azetidine nitrogen and the benzoate ring, coupled with the conversion of the ester to other functional groups, will undoubtedly unlock a rich chemical space for the discovery of new drug candidates.

References

- Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192.

-

Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved February 14, 2026, from [Link]

- Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192.

- Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.

- CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents. (n.d.).

-

Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

-

Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved February 14, 2026, from [Link]

- BenchChem. (2025). Potential Biological Activity of 3-(Cyclopentyloxy)azetidine: A Technical Guide.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 14, 2026, from [Link]

- Szostak, M., & Shi, S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2563-2574.

- Takaishi, M., et al. (2024). PHARMACEUTICAL COMPOSITION FOR MODIFIED RELEASE. U.S.

- Knudsen, L. B., et al. (2013). Acylated GLP-1 compounds. U.S.

-

Organic Syntheses Procedure. (n.d.). Caution! sec-Butylithium is very pyrophoric.... Retrieved February 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved February 14, 2026, from [Link]

- BenchChem. (2025). Potential Therapeutic Targets of Azetidine-Containing Compounds: A Technical Guide for Drug Discovery Professionals.

-

ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine[4]. Retrieved February 14, 2026, from [Link]

- Spitzer, J. G., & Osipow, L. (1976). Aerosol astringent composition. U.S.

- Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100062.

- NASA Scientific and Technical Information Facility. (1979).

- He, T., Ding, D., & Wu, W. (2021). Methods for hydrogen gas production through water electrolysis. U.S.

- Káncz, A., et al. (2020). Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. Molecules, 25(22), 5437.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lifechemicals.com [lifechemicals.com]

Methodological & Application

Scalable Synthesis of Methyl 2-(azetidin-3-yloxy)benzoate: An Application Note and Protocol Guide

Abstract

This comprehensive guide details scalable and robust protocols for the synthesis of Methyl 2-(azetidin-3-yloxy)benzoate, a valuable building block in contemporary drug discovery and development. The azetidine motif is of significant interest in medicinal chemistry, and this guide provides two viable synthetic routes from commercially available starting materials. We present a comparative analysis of a Williamson ether synthesis and a Mitsunobu reaction for the key etherification step, followed by a final deprotection to yield the target compound. This document is intended for researchers, chemists, and process development scientists, offering in-depth procedural details, quantitative data, and workflow visualizations to facilitate successful and scalable synthesis.

Introduction

The azetidine ring system is a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and conformational rigidity to drug candidates. Methyl 2-(azetidin-3-yloxy)benzoate serves as a key intermediate for the synthesis of a variety of pharmacologically active compounds. The development of a scalable and efficient synthetic route is therefore of paramount importance for advancing drug discovery programs that utilize this versatile building block.

This guide provides a detailed examination of two primary synthetic strategies for the preparation of Methyl 2-(azetidin-3-yloxy)benzoate, commencing with the synthesis of the crucial intermediate, N-Boc-3-hydroxyazetidine. The subsequent etherification is explored via two distinct and scalable methodologies: the classic Williamson ether synthesis and the powerful Mitsunobu reaction. Each approach is presented with a detailed, step-by-step protocol, enabling researchers to select the most appropriate method based on their specific needs, available resources, and scale-up considerations.

Overall Synthetic Strategy

The synthesis of Methyl 2-(azetidin-3-yloxy)benzoate is approached as a three-stage process, as depicted below. The initial phase focuses on the scalable preparation of N-Boc-3-hydroxyazetidine. The second, and most critical stage, involves the formation of the aryl ether linkage. Finally, the Boc protecting group is removed to afford the desired product.

Caption: Overall synthetic workflow for Methyl 2-(azetidin-3-yloxy)benzoate.

Part 1: Synthesis of N-Boc-3-hydroxyazetidine

A scalable and cost-effective synthesis of N-Boc-3-hydroxyazetidine is crucial for the overall efficiency of the process. The following protocol is adapted from established industrial methods that avoid the use of hazardous reagents like palladium on carbon and high-pressure hydrogenation.[1]

Protocol 1: Scalable Synthesis of N-Boc-3-hydroxyazetidine

This multi-step, one-pot procedure begins with the reaction of tert-butylamine and epichlorohydrin.

Materials:

-

tert-Butylamine

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Toluene

-

Water

Procedure:

-

Ring Formation: In a suitable reactor, charge tert-butylamine and water. Cool the mixture to 0-5 °C. Slowly add epichlorohydrin, maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature until completion (monitor by GC-MS or TLC).

-

Cyclization: Add a solution of sodium hydroxide to the reaction mixture and heat to reflux. The cyclization to 1-tert-butyl-3-hydroxyazetidine is typically complete within several hours.

-

Boc Protection: After cooling, add toluene to the reaction mixture. To this biphasic solution, add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up and Isolation: Separate the organic layer. Wash the organic layer with water and brine. Concentrate the organic phase under reduced pressure to yield crude N-Boc-3-hydroxyazetidine. The product can often be used in the next step without further purification, or it can be purified by crystallization or column chromatography if necessary.

Part 2: Etherification Methodologies

The formation of the ether linkage between N-Boc-3-hydroxyazetidine and methyl 2-hydroxybenzoate (methyl salicylate) is the key transformation. We present two robust methods for this step.

Method A: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers.[2][3][4] In this approach, the less sterically hindered alkoxide is typically preferred for an efficient Sₙ2 reaction. Therefore, deprotonation of the N-Boc-3-hydroxyazetidine is the recommended pathway.

Caption: Workflow for the Williamson ether synthesis route.

Protocol 2A: Williamson Ether Synthesis

Materials:

-

N-Boc-3-hydroxyazetidine

-

Methyl 2-fluorobenzoate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

Procedure:

-

Deprotonation: To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of N-Boc-3-hydroxyazetidine in anhydrous DMF dropwise. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

-

Etherification: Cool the reaction mixture back to 0 °C and add a solution of methyl 2-fluorobenzoate in anhydrous DMF. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). For less reactive substrates, gentle heating (e.g., 50-70 °C) may be required.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Dilute with water and extract with ethyl acetate.

-

Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Method B: Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for the formation of the ether bond, particularly when the Williamson ether synthesis is sluggish or leads to side products.[5][6] This reaction proceeds with inversion of stereochemistry at the alcohol carbon, although in this achiral substrate, it is not a consideration.

Caption: Workflow for the Mitsunobu reaction route.

Protocol 2B: Mitsunobu Reaction

Materials:

-

N-Boc-3-hydroxyazetidine

-

Methyl 2-hydroxybenzoate (Methyl Salicylate)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine and methyl 2-hydroxybenzoate in anhydrous THF at 0 °C under an inert atmosphere, add triphenylphosphine.

-

Reagent Addition: Slowly add DIAD or DEAD dropwise to the reaction mixture, maintaining the temperature at 0 °C. A color change is typically observed.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired product along with triphenylphosphine oxide and the diisopropyl/diethyl hydrazinedicarboxylate byproduct. Purification is typically achieved by flash column chromatography on silica gel. For larger scale reactions, crystallization may be an alternative purification strategy.

Comparison of Etherification Methods

| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |

| Reagents | Strong base (e.g., NaH), alkyl halide/sulfonate | PPh₃, DIAD/DEAD |

| Byproducts | Inorganic salts | Triphenylphosphine oxide, hydrazinedicarboxylate |

| Scalability | Generally considered highly scalable | Scalable with considerations for byproduct removal and safety |

| Atom Economy | Moderate | Poor |

| Stereochemistry | Sₙ2 inversion (if applicable) | Inversion of alcohol stereocenter |

| Work-up | Aqueous work-up | Often requires chromatography |

| Safety | NaH is flammable and water-reactive | DIAD/DEAD are toxic and potentially explosive |

Part 3: Deprotection

The final step in the synthesis is the removal of the N-Boc protecting group to yield the target compound. Acid-catalyzed deprotection is the most common and scalable method.

Protocol 3: N-Boc Deprotection

Materials:

-

Methyl 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoate

-

4 M HCl in 1,4-Dioxane (or Trifluoroacetic acid (TFA) in Dichloromethane (DCM))

-

Diethyl ether

-

Methanol

Procedure:

-

Deprotection Reaction: Dissolve the N-Boc protected intermediate in a minimal amount of a suitable solvent (e.g., methanol or DCM). Add the 4 M HCl in 1,4-dioxane solution (or TFA) and stir at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS.

-

Product Isolation: Upon completion, the product hydrochloride salt often precipitates from the reaction mixture. The product can be collected by filtration, or the solvent can be removed under reduced pressure.

-

Purification: The resulting solid can be triturated with diethyl ether to remove non-polar impurities and then dried under vacuum to yield the final product as its hydrochloride salt.

Safety and Handling

-

Sodium Hydride (NaH): A flammable solid that reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).

-

DIAD/DEAD: These reagents are toxic and potentially explosive, especially when heated. Handle in a well-ventilated fume hood and avoid exposure to heat or shock.

-

Strong Acids (HCl, TFA): Corrosive and should be handled with appropriate PPE in a fume hood.

Conclusion

This guide provides two robust and scalable synthetic routes for the preparation of Methyl 2-(azetidin-3-yloxy)benzoate. The choice between the Williamson ether synthesis and the Mitsunobu reaction for the key etherification step will depend on the specific requirements of the synthesis, including scale, cost, and available purification capabilities. The protocols detailed herein, from the synthesis of the N-Boc-3-hydroxyazetidine precursor to the final deprotection, are designed to be readily implemented by researchers in the field of drug discovery and development.

References

-

American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. Reagent Guides - Mitsunobu. [Link]

-

Organic Synthesis. Mitsunobu reaction. [Link]

- Google Patents. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.

- Hughes, D. L. The Mitsunobu Reaction. Organic Reactions, 1992, 42, 335–656.

- But, T. Y.; Toy, P. H. The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry–An Asian Journal, 2007, 2(11), 1340–1355.

- Javaherian, M.; et al. An efficient tandem synthesis of alkyl aryl ethers... Organic Chemistry Research, 2017, 3(1), 73-85.

- Dodge, M. W.; et al. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering, 2021, 6(3), 445-451.

- Tanimoto, H.; et al. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. RSC Advances, 2016, 6(35), 29435-29441.

- Appell, R. B.; et al. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 2019, 60(35), 151241.

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

Wikipedia. Mitsunobu reaction. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

- Mátravölgyi, B.; et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

-

ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

- Singh, V.; et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 2022, 27(20), 7069.

-

ResearchGate. The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. [Link]

- Li, Z.; et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters, 2024, 26(18), 3845–3850.

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

- Google Patents.

- Ahmed, S. E.; et al. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 2025, 9(1), 146-154.

-

Wako Chemicals. Fatty Acid Methylation Kits. [Link]

-

ResearchGate. Methyl 2-(benzoyloxy)benzoate. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Scalable Transition-Metal-Free Synthesis of Aryl Amines from Aryl Chlorides through X@RONa-Catalyzed Benzyne Formation [organic-chemistry.org]

Procedure for N-functionalization of Methyl 2-(azetidin-3-yloxy)benzoate

A Modular Approach for MedChem Scaffolds

Introduction & Scaffold Analysis

Methyl 2-(azetidin-3-yloxy)benzoate is a high-value pharmacophore intermediate. It bridges a lipophilic benzoate ester with a polar, conformationally restricted azetidine ring via an ether linkage. In medicinal chemistry, the azetidine ring acts as a "switch," often improving metabolic stability and lowering logD compared to pyrrolidine or piperidine analogs [1].

However, the N-functionalization of this scaffold presents unique challenges due to the 25.4 kcal/mol ring strain inherent to the azetidine core [2].[1] Improper handling during functionalization can lead to ring-opening or polymerization. This guide outlines three validated protocols to derivatize the secondary amine while preserving the integrity of the strained heterocycle and the spectator ester group.

Chemical Stability & Handling (Critical)

Before initiating synthesis, researchers must understand the stability profile of the azetidine core.

-

Acid Sensitivity: While more stable than aziridines, azetidines are susceptible to acid-catalyzed ring opening, particularly in the presence of nucleophiles (e.g., Cl⁻, alcohols). Avoid heating in strong Brønsted acids (HCl, H₂SO₄) for extended periods.

-

Base Tolerance: The scaffold is generally stable to bases (DIPEA, Cs₂CO₃), but strong nucleophilic bases (e.g., LiOH, NaOMe) will hydrolyze the methyl ester.

-

Storage: Store the hydrochloride salt at -20°C. The free base should be used immediately or stored in solution (DCM/THF) at low temperature.

Decision Matrix: Selecting the Functionalization Route

The choice of protocol depends on the desired physicochemical properties of the final analog.

Figure 1: Strategic decision tree for N-functionalization based on medicinal chemistry objectives.

Protocol A: Reductive Amination (The "Workhorse")

Objective: Introduction of alkyl chains or benzyl groups. Rationale: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH₃ due to lower toxicity and better control over pH. STAB allows for the formation of the iminium ion without reducing the aldehyde/ketone precursor, minimizing side reactions [3].

Reagents

-

Substrate: Methyl 2-(azetidin-3-yloxy)benzoate HCl (1.0 eq)

-

Aldehyde/Ketone: 1.1 – 1.2 eq

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM (anhydrous)

-

Additive: Acetic Acid (catalytic, optional)

Step-by-Step Methodology

-

Free Base Liberation (In-situ): Suspend the azetidine HCl salt in DCE. Add DIPEA (1.0 eq) and stir for 10 minutes to liberate the secondary amine.

-

Iminium Formation: Add the aldehyde (1.1 eq). If the reaction is sluggish, add acetic acid (1-2 drops) to adjust pH to ~5–6. Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: Monitor by LCMS for the disappearance of the amine and appearance of the imine/hemiaminal.

-

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 15 minutes.

-

Why? Portion-wise addition prevents a rapid exotherm and controls gas evolution.

-

-

Reaction: Allow to warm to RT and stir for 2–16 hours.

-

Quench: Quench with saturated aqueous NaHCO₃.

-

Caution: Gas evolution (CO₂) will occur.

-

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Attachment of aryl/heteroaryl rings (e.g., pyridines, pyrimidines). Rationale: Azetidines are sterically more hindered than pyrrolidines. RuPhos is the ligand of choice here as it is specifically designed to facilitate the coupling of secondary amines, preventing β-hydride elimination and enhancing reductive elimination [4].

Reagents

-

Substrate: Methyl 2-(azetidin-3-yloxy)benzoate (free base preferred)

-

Aryl Halide: Ar-Br or Ar-Cl (1.0 eq)

-

Catalyst: RuPhos Pd G3 or G4 Precatalyst (2–5 mol%)

-

Base: Cs₂CO₃ (2.0 eq) or NaOtBu (1.5 eq)

-

Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Methodology

-

Preparation: Charge a reaction vial with the aryl halide, azetidine substrate, and base (Cs₂CO₃) inside a glovebox or under Argon flow.

-

Note: If using NaOtBu, ensure the ester on the benzoate is compatible (sterically hindered esters are safer; otherwise, use Cs₂CO₃ to avoid transesterification/hydrolysis).

-

-

Catalyst Addition: Add RuPhos Pd G3 precatalyst.

-

Solvent: Add degassed solvent (0.1 – 0.2 M concentration).

-

Heating: Seal the vial and heat to 80–100°C for 4–12 hours.

-

Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Palladium residues. Concentrate and purify via flash chromatography.

Figure 2: Simplified catalytic cycle for RuPhos-mediated arylation.

Protocol C: Amide Coupling (Acylation)

Objective: Creating peptidomimetics or stable linkers. Rationale: HATU is a highly efficient coupling reagent that minimizes racemization (if chiral acids are used) and drives the reaction to completion quickly, which is vital for sterically constrained amines [5].

Reagents

-

Substrate: Methyl 2-(azetidin-3-yloxy)benzoate HCl

-

Carboxylic Acid: 1.1 eq

-

Coupling Agent: HATU (1.1 eq)

-

Base: DIPEA (3.0 eq)

-

Solvent: DMF or DMF/DCM (1:1)

Step-by-Step Methodology

-

Activation: Dissolve the carboxylic acid and HATU in dry DMF. Stir for 5 minutes.

-

Addition: Add the azetidine salt followed immediately by DIPEA.

-

Tip: The solution should turn yellow upon DIPEA addition (release of the HOAt anion).

-

-

Reaction: Stir at RT for 1–3 hours.

-

Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) (to remove DMF), followed by sat. NaHCO₃ and brine.

-

Warning: Do not use 1M HCl for the wash if the product retains acid sensitivity; use 5% citric acid instead.

-

Comparative Data Summary

| Parameter | Reductive Amination (STAB) | Buchwald-Hartwig (RuPhos) | Acylation (HATU) |

| Reaction Type | C(sp3)-N Bond | C(sp2)-N Bond | Amide Bond |

| Key Risk | Over-alkylation (rare with STAB) | Ester Hydrolysis (Base dependent) | Epimerization (of acid partner) |

| Typical Yield | 75 - 90% | 60 - 85% | 85 - 95% |

| Purification | Acid/Base Extraction or Column | Column Chromatography | Extraction often sufficient |

| Scale | High (Grams to Kilos) | Low to Medium (mg to Grams) | High (Grams to Kilos) |

References

-

Azetidines in MedChem: Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry. (Context: General utility of strained rings).

-

Ring Strain & Stability: Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International.

-

Reductive Amination: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

-

Buchwald-Hartwig (RuPhos): Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

-

Amide Coupling: Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.

Sources

Application Notes & Protocols: Methyl 2-(azetidin-3-yloxy)benzoate as a Versatile Building Block in Drug Discovery

Introduction: The Strategic Value of the Azetidine Motif

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged scaffold" for its ability to impart favorable physicochemical properties upon drug candidates.[1][2] Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the inherent ring strain of azetidine (approx. 25.4 kcal/mol) confers a degree of conformational rigidity.[3][4] This rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.

Furthermore, the incorporation of the sp³-rich azetidine motif can improve aqueous solubility, metabolic stability, and cell permeability, key attributes in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a potential drug.[5][6] Several FDA-approved drugs, including the Janus kinase (JAK) inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine moiety, underscoring its therapeutic relevance.[5]

This guide focuses on Methyl 2-(azetidin-3-yloxy)benzoate , a bifunctional building block poised for strategic deployment in drug discovery campaigns. This molecule offers two primary points for diversification: the secondary amine of the azetidine ring and the methyl ester of the benzoate group. This dual functionality allows for the rapid generation of diverse chemical libraries, enabling a thorough exploration of the structure-activity relationship (SAR).

Molecular and Physicochemical Profile

A comprehensive understanding of the building block's properties is essential for its effective application in synthesis.

| Property | Value | Source |

| Chemical Name | Methyl 2-(azetidin-3-yloxy)benzoate | - |

| CAS Number | 1220038-61-8 | - |

| Molecular Formula | C₁₁H₁₃NO₃ | - |

| Molecular Weight | 207.23 g/mol | - |

| IUPAC Name | methyl 2-(azetidin-3-yloxy)benzoate | - |

| SMILES | COC(=O)C1=CC=CC=C1OC2CNC2 | - |

A hydrochloride salt is also commercially available, which may offer enhanced stability and solubility in polar solvents.

Strategic Derivatization Pathways

The utility of Methyl 2-(azetidin-3-yloxy)benzoate stems from its capacity to undergo a variety of chemical transformations at its two key functional groups. The following sections provide detailed protocols for these derivatizations, explaining the rationale behind the chosen methodologies.

Experimental Protocols

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] This method is highly versatile, with a broad substrate scope and functional group tolerance, making it ideal for creating libraries of N-aryl azetidine derivatives.[8][9] The choice of ligand is crucial for reaction efficiency, with sterically hindered phosphine ligands often providing the best results.

Reaction Scheme:

Materials:

-

Methyl 2-(azetidin-3-yloxy)benzoate

-

Aryl halide (e.g., aryl bromide or chloride)

-

Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like G4-Xantphos

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

-

Anhydrous toluene or 1,4-dioxane

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To a flame-dried Schlenk tube, add Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous toluene (or 1,4-dioxane) to the tube.

-

Add the aryl halide (1.0 equiv), Methyl 2-(azetidin-3-yloxy)benzoate (1.2 equiv), and NaOtBu (1.4 equiv).

-

Seal the tube and heat the reaction mixture at 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Trustworthiness: The progress of the reaction should be monitored to ensure full consumption of the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: N-Alkylation via Reductive Amination

Rationale: Reductive amination is a robust method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for this transformation as it readily reduces the intermediate iminium ion without affecting the starting aldehyde or ketone.

Reaction Scheme:

Materials:

-

Methyl 2-(azetidin-3-yloxy)benzoate

-

Aldehyde or ketone (1.0-1.2 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, catalytic amount)

Procedure:

-

Dissolve Methyl 2-(azetidin-3-yloxy)benzoate (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in DCM or DCE.

-

Add a catalytic amount of acetic acid if the amine salt is used or if the reaction is sluggish.

-

Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion.

-

Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

-

Stir at room temperature and monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Trustworthiness: The portion-wise addition of the reducing agent helps to control the reaction exotherm. A basic workup is necessary to neutralize the acidic components. The final product's structure should be confirmed by spectroscopic methods.

Protocol 3: Amide Bond Formation

Rationale: The methyl ester of the benzoate moiety can be readily converted into an amide, a common functional group in pharmaceuticals. This can be achieved through direct aminolysis, often requiring a catalyst or base, or by first hydrolyzing the ester to a carboxylic acid followed by a standard peptide coupling reaction.[10] The direct amidation with a base like t-BuOK in DMSO is an efficient modern method.[10]

Reaction Scheme (Direct Aminolysis):

Materials:

-

Methyl 2-(azetidin-3-yloxy)benzoate

-

Primary or secondary amine (1.5-2.0 equiv)

-

Potassium tert-butoxide (t-BuOK) (2.5 equiv)

-

Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve Methyl 2-(azetidin-3-yloxy)benzoate (1.0 equiv) and the amine (1.5 equiv) in anhydrous DMSO.

-

Slowly add potassium tert-butoxide (2.5 equiv) portion-wise to the stirred solution.

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture into ice-water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine to remove residual DMSO.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Trustworthiness: This reaction is often rapid. The use of anhydrous conditions is critical as t-BuOK is moisture sensitive. The workup requires careful quenching and thorough washing to remove the high-boiling DMSO solvent.

Protocol 4: Saponification to Carboxylic Acid

Rationale: Hydrolysis of the methyl ester to the corresponding carboxylic acid provides a key intermediate for further functionalization, most notably for amide coupling reactions using standard peptide coupling reagents (e.g., EDC, HATU).[11][12] This transformation is typically achieved under basic conditions.

Reaction Scheme:

Materials:

-

Methyl 2-(azetidin-3-yloxy)benzoate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Dissolve Methyl 2-(azetidin-3-yloxy)benzoate (1.0 equiv) in a mixture of methanol and water.

-

Add an aqueous solution of NaOH (2.0-3.0 equiv).

-

Heat the mixture to reflux and stir for 1-4 hours, monitoring the disappearance of the starting material by TLC.

-

After cooling to room temperature, concentrate the mixture under reduced pressure to remove the methanol.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1M HCl.

-

If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

-

If the product is soluble, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Trustworthiness: Complete hydrolysis is crucial. The acidification step should be done carefully to avoid excessive heat generation. The resulting carboxylic acid can often be used in the next step (e.g., amide coupling) without extensive purification.

Conclusion and Future Outlook

Methyl 2-(azetidin-3-yloxy)benzoate is a highly valuable and versatile building block for drug discovery. Its dual reactive sites allow for the systematic and efficient generation of diverse molecular architectures. The protocols detailed herein provide a robust foundation for researchers to explore the chemical space around this privileged scaffold. The unique conformational and physicochemical properties imparted by the azetidine ring make this building block a compelling starting point for the development of the next generation of therapeutic agents.[4][5]

References

- Azetidines in medicinal chemistry: emerging applic

- The Enigmatic Scaffold: A Deep Dive into 3-(2-Phenoxyethyl)azetidine in Medicinal Chemistry. Benchchem,

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing,

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC,

- Azetidines_revised version. University of Cambridge,

- 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. PMC,

-

Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate, [Link]

-

A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv, [Link]

-

Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing, [Link]

-

Buchwald–Hartwig amination. Wikipedia, [Link]

-

Amidation of methyl benzoate with various amines. ResearchGate, [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online, [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, [Link]

-

Methods for the synthesis of azetidines. ResearchGate, [Link]

-

Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. Semantic Scholar, [Link]

-

Recent progress in synthesis of 3-functionalized azetidines. ResearchGate, [Link]

-

Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange, [Link]

-

Robust Buchwald–Hartwig amination enabled by ball-milling. RSC Publishing, [Link]

- Method for the synthesis of amides and related products from esters or ester-like compounds.

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI, [Link]

-

METHYL 2-HYDROXYBENZOATE. Ataman Kimya, [Link]

-

Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. SciSpace, [Link]

-

Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv, [Link]

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications, [Link]

-

Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate, [Link]

-

Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Harvard DASH, [Link]

-

EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters... Filo, [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, [Link]

-

Amide Synthesis. Fisher Scientific, [Link]

-

Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed, [Link]

-

N-arylation of 3-alkoxypyrazoles, the case of the pyridines. Institut Pasteur, [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]

- 11. EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters undergo a.. [askfilo.com]

- 12. Amide Synthesis [fishersci.co.uk]

Step-by-step preparation of Methyl 2-(azetidin-3-yloxy)benzoate from precursors

Application Note & Protocol

Preparation of Methyl 2-(azetidin-3-yloxy)benzoate: A Detailed Two-Step Synthetic Protocol

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of Methyl 2-(azetidin-3-yloxy)benzoate, a valuable building block in medicinal chemistry. The protocol is designed for researchers, scientists, and drug development professionals, offering a reliable two-step pathway from commercially available precursors. The synthesis commences with a Mitsunobu reaction to form the key aryl ether linkage between N-Boc-3-hydroxyazetidine and methyl salicylate. This is followed by an acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group to yield the final target compound. This guide emphasizes the rationale behind procedural choices, potential challenges, and robust methods for purification and characterization, ensuring a reproducible and efficient synthesis.

Introduction & Strategic Overview

The azetidine ring is a privileged scaffold in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability while providing a three-dimensional vector for molecular exploration.[1] Methyl 2-(azetidin-3-yloxy)benzoate serves as a versatile intermediate, combining the azetidine motif with a functionalized aromatic ring, making it a key precursor for a wide range of more complex pharmaceutical agents.

The synthetic strategy detailed herein is a robust and widely applicable two-step sequence:

-

Aryl Ether Formation via Mitsunobu Reaction: This initial step involves the coupling of the secondary alcohol of N-Boc-3-hydroxyazetidine with the phenolic hydroxyl group of methyl 2-hydroxybenzoate (methyl salicylate). The Mitsunobu reaction is exceptionally well-suited for this transformation, as it allows for the formation of C-O bonds under mild conditions with a predictable inversion of stereochemistry at the alcohol carbon.[2][3]

-

Amine Deprotection: The second step involves the removal of the acid-labile tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen. This is efficiently achieved using a strong acid, such as hydrogen chloride in dioxane, to liberate the secondary amine and afford the final product, typically as its hydrochloride salt.[4][5]

This approach is predicated on the use of stable, readily available starting materials and well-established, high-yielding chemical transformations.

Reaction Pathway and Mechanism

The overall synthetic transformation is depicted below:

Scheme 1: Overall Synthesis of Methyl 2-(azetidin-3-yloxy)benzoate (Self-generated image, not from a direct source)

Step A: The Mitsunobu Reaction Mechanism The reaction is initiated by the nucleophilic attack of triphenylphosphine (PPh₃) on diethyl azodicarboxylate (DEAD), forming a betaine intermediate. This intermediate then protonates the alcohol (N-Boc-3-hydroxyazetidine) to form an alkoxyphosphonium salt, which is a potent leaving group. The phenoxide, formed by the deprotonation of methyl salicylate by the DEAD-derived anion, then acts as the nucleophile, displacing the activated alcohol in a classic Sₙ2 fashion to form the desired ether linkage.[3][6]

Step B: N-Boc Deprotection Mechanism The Boc group is removed under acidic conditions. The acid (H⁺) protonates the carbonyl oxygen of the carbamate, weakening the C-O bond. This facilitates the collapse of the intermediate to release the stable tert-butyl cation, carbon dioxide, and the free azetidine nitrogen, which is protonated in the acidic medium to form the ammonium salt.[7]

Experimental Protocols

Part A: Synthesis of Methyl 2-((1-Boc-azetidin-3-yl)oxy)benzoate

This procedure details the formation of the aryl ether bond using the Mitsunobu reaction.

Materials & Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |

| N-Boc-3-hydroxyazetidine | 173.21 | 1.0 | 10.0 | 1.73 g |

| Methyl 2-hydroxybenzoate | 152.15 | 1.1 | 11.0 | 1.67 g (1.42 mL) |

| Triphenylphosphine (PPh₃) | 262.29 | 1.5 | 15.0 | 3.93 g |

| Diethyl azodicarboxylate (DEAD) | 174.15 | 1.5 | 15.0 | 2.61 g (2.32 mL) |

| Tetrahydrofuran (THF), anhydrous | - | - | - | 100 mL |

Step-by-Step Protocol

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-Boc-3-hydroxyazetidine (1.73 g, 10.0 mmol), methyl 2-hydroxybenzoate (1.67 g, 11.0 mmol), and triphenylphosphine (3.93 g, 15.0 mmol).

-

Solvent Addition: Add 100 mL of anhydrous tetrahydrofuran (THF) and stir the mixture until all solids have dissolved.

-

Cooling: Cool the flask to 0 °C in an ice-water bath. Maintaining this temperature is crucial to control the exothermic reaction upon addition of DEAD.

-

Reagent Addition: While stirring vigorously, add diethyl azodicarboxylate (DEAD) (2.32 mL, 15.0 mmol) dropwise to the solution over a period of 20-30 minutes. The order of addition is important; adding DEAD slowly to the mixture of the other reagents is a common and effective protocol.[2] A white precipitate of triphenylphosphine oxide (TPPO) may begin to form during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting alcohol is a key indicator of reaction completion.

-

Workup - Quenching and Extraction:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Redissolve the residue in ethyl acetate (100 mL).

-

Wash the organic layer successively with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: The crude product will be contaminated with triphenylphosphine oxide (TPPO). Purify the residue by flash column chromatography on silica gel using a gradient eluent of ethyl acetate in hexanes (e.g., 5% to 40%) to isolate the pure product, Methyl 2-((1-Boc-azetidin-3-yl)oxy)benzoate.

Part B: Synthesis of Methyl 2-(azetidin-3-yloxy)benzoate Hydrochloride

This procedure describes the removal of the N-Boc protecting group to yield the final product.

Materials & Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |

| Methyl 2-((1-Boc-azetidin-3-yl)oxy)benzoate | 307.35 | 1.0 | 8.0 | 2.46 g |

| Hydrogen Chloride (4.0 M solution in 1,4-Dioxane) | 36.46 | ~5.0 | ~40.0 | 10 mL |

| Diethyl Ether, anhydrous | - | - | - | ~100 mL |

Step-by-Step Protocol

-

Reaction Setup: Dissolve the purified Methyl 2-((1-Boc-azetidin-3-yl)oxy)benzoate (2.46 g, 8.0 mmol) in a 100 mL round-bottom flask with a stir bar.

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Acid Addition: Slowly add the 4.0 M solution of HCl in 1,4-dioxane (10 mL, 40 mmol). Using a pre-made solution of HCl in an anhydrous solvent like dioxane is a standard and effective method for Boc deprotection.[4]

-

Reaction: Remove the ice bath and allow the solution to stir at room temperature for 2-4 hours. The reaction may produce gas (isobutylene and CO₂). Ensure adequate ventilation.

-

Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Product Isolation:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane and excess HCl.

-

Add anhydrous diethyl ether (~50 mL) to the resulting residue and stir or sonicate. This will cause the hydrochloride salt of the product to precipitate as a solid.

-

Collect the solid by vacuum filtration.

-

Wash the solid with additional cold diethyl ether (2 x 25 mL) to remove any non-polar impurities.

-

Dry the resulting white to off-white solid under high vacuum to yield the final product, Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride.

-

Visualization of Workflow

The following diagrams illustrate the experimental workflow and the logical progression of the synthesis.

Caption: Experimental workflow from precursors to final product.

Caption: Logical relationship of the two-step synthesis.

Troubleshooting and Field Insights

-

Mitsunobu Reaction Challenges: The primary challenge in the Mitsunobu reaction workup is the removal of the triphenylphosphine oxide (TPPO) and the reduced hydrazine by-product. While chromatography is effective, for larger scales, TPPO can sometimes be crashed out from a non-polar solvent like diethyl ether or a hexanes/ether mixture prior to chromatography. If the reaction is sluggish, pre-forming the betaine by adding DEAD to PPh₃ at 0°C before adding the alcohol and nucleophile can sometimes improve results.[2]

-

Alternative Mitsunobu Reagents: If purification proves difficult, consider using polymer-supported triphenylphosphine, which can be removed by simple filtration.[6] Alternatively, using di-p-chlorobenzyl azodicarboxylate (DCAD) instead of DEAD can produce a hydrazine by-product that is more easily removed by filtration.[3]

-

Boc Deprotection: The deprotection step is generally clean. However, it is critical to use anhydrous conditions, as the presence of water can promote the hydrolysis of the methyl ester, especially with prolonged reaction times or elevated temperatures.[4] If the product hydrochloride salt is oily or difficult to crystallize, trituration with the precipitating solvent (diethyl ether) and scratching the flask with a glass rod can induce crystallization.

Conclusion

The two-step protocol presented here offers a reliable and efficient pathway for the synthesis of Methyl 2-(azetidin-3-yloxy)benzoate. By leveraging a robust Mitsunobu coupling followed by a clean, acid-catalyzed deprotection, this guide provides researchers with a validated method to access this important chemical building block. The detailed procedural steps, coupled with insights into the underlying mechanisms and potential troubleshooting, are intended to enable scientists to confidently reproduce this synthesis in their own laboratories.

References

-

Mitsunobu reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

-

Base-Catalyzed Mitsunobu Reactions as a Tool for the Synthesis of Aryl sec-Alkyl Ethers. (2025, August 7). Wiley Online Library. Retrieved February 14, 2026, from [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. (2024, February 27). Reddit. Retrieved February 14, 2026, from [Link]

-

Mitsunobu Reaction. (n.d.). BYJU'S. Retrieved February 14, 2026, from [Link]

-

Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

-

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022, November 19). MDPI. Retrieved February 14, 2026, from [Link]

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (n.d.). LJMU Research Online. Retrieved February 14, 2026, from [Link]

-

Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved February 14, 2026, from [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv. Retrieved February 14, 2026, from [Link]

Sources

Optimization of Mitsunobu reaction for azetidin-3-yloxy formation

Application Note & Protocol

Topic: Optimization of the Mitsunobu Reaction for the Synthesis of Azetidin-3-yloxy Ethers

For: Researchers, Scientists, and Drug Development Professionals

Abstract